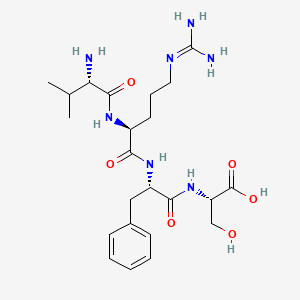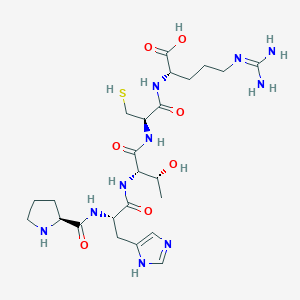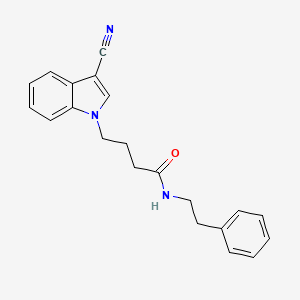
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol is an organic compound with a complex structure that includes both hydroxyl and alkyne functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol typically involves the reaction of a phenolic compound with an alkyne and an ethylene oxide derivative. The reaction conditions often require the use of a base to deprotonate the phenol, allowing it to react with the alkyne and ethylene oxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts may be used to enhance the reaction rate and selectivity. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major products are alkenes or alkanes, depending on the extent of reduction.
Substitution: The major products are ethers or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxyethoxy)phenol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
2-(prop-2-yn-1-yl)phenol: Lacks the ethylene oxide derivative, reducing its solubility in water and other polar solvents.
Uniqueness
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol is unique due to the presence of both hydroxyl and alkyne functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
918495-54-2 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-2-prop-2-ynylphenol |
InChI |
InChI=1S/C11H12O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h1,4-5,8,12-13H,3,6-7H2 |
InChI-Schlüssel |
XZTOYNFMDYIGSE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=C(C=CC(=C1)OCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)


![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)


